

Application Notes and Protocols for Measuring Oxodipine's Effect on Calcium Currents

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Compound of Interest

Compound Name: Oxodipine

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Introduction

Oxodipine is a dihydropyridine-type calcium channel antagonist known to inhibit L-type and T-type voltage-gated calcium channels.^{[1][2]} This document provides detailed application notes and protocols for measuring the effects of **Oxodipine** on calcium currents, essential for researchers in pharmacology and drug development. The methodologies described herein include patch-clamp electrophysiology, calcium imaging, radioligand binding assays, and $^{45}\text{Ca}^{2+}$ uptake assays.

Quantitative Data Summary

The inhibitory effects of **Oxodipine** on calcium channels have been quantified in various studies. The following table summarizes key quantitative data for easy comparison.

Parameter	Channel Type	Cell Type	Value	Reference
IC50	L-type (ICaL)	Rat neonatal ventricular myocytes	0.24 μ M	[2]
IC50	T-type (ICaT)	Rat neonatal ventricular myocytes	0.41 μ M	[2]
IC50	L-type	Rat portal vein myocytes	~10 nM (for both (+)- and (-)- enantiomers)	[3]
IC50	KCl-induced contraction	Rabbit aorta	-	
IC50	⁴⁵ Ca uptake (High K ⁺)	Rat aorta	$8.7 \pm 2.5 \times 10^{-9}$ M	
IC50	⁴⁵ Ca uptake (Noradrenaline)	Rat aorta	$> 10^{-7}$ M	

Signaling Pathway of Oxodipine

Oxodipine, as a dihydropyridine, primarily targets the α_1 subunit of L-type calcium channels. By binding to the channel, it allosterically modulates its function, reducing the influx of Ca^{2+} into the cell. This reduction in intracellular calcium concentration affects various downstream signaling pathways, including excitation-contraction coupling in muscle cells and neurotransmitter release in neurons. In cardiac myocytes, the blockade of L-type calcium channels by **Oxodipine** can lead to a decrease in cardiac contractility and heart rate.



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Oxodipine's mechanism of action on L-type calcium channels.

Experimental Protocols

Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is the gold standard for directly measuring the effect of **Oxodipine** on the activity of voltage-gated calcium channels.

Objective: To measure the dose-dependent inhibition of L-type and T-type calcium currents by **Oxodipine**.

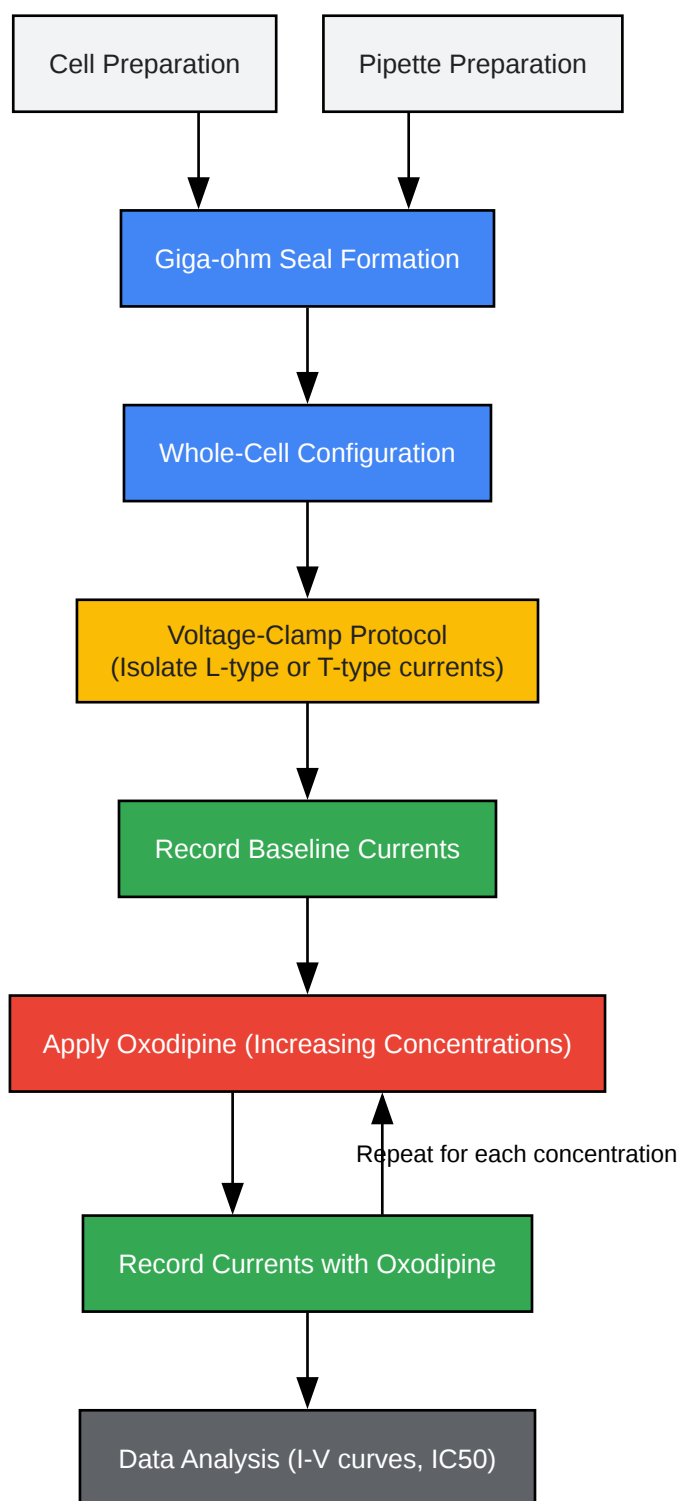
Materials:

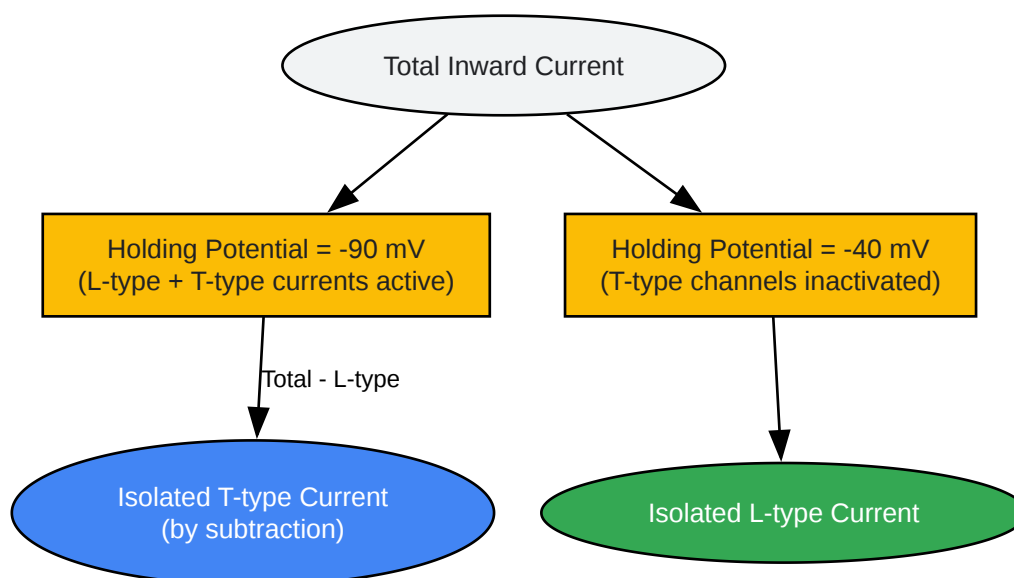
- Cells: Cardiomyocytes, vascular smooth muscle cells, or a cell line expressing the target calcium channels (e.g., HEK293).
- External Solution (in mM): 135 NaCl, 5.4 CsCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with CsOH. To block sodium channels, 1 μ M Tetrodotoxin (TTX) can be added.
- Internal (Pipette) Solution (in mM): 130 CsCl, 10 EGTA, 1 MgCl₂, 10 HEPES, 4 Mg-ATP. pH adjusted to 7.2 with CsOH.
- **Oxodipine** Stock Solution: 10 mM in DMSO.

Protocol:

- Cell Preparation: Isolate and culture cells on glass coverslips suitable for patch-clamp recording.
- Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 M Ω when filled with the internal solution.
- Seal Formation: Form a giga-ohm seal (>1 G Ω) between the patch pipette and the cell membrane.
- Whole-Cell Configuration: Rupture the cell membrane under the pipette tip by applying gentle suction to achieve the whole-cell configuration.

- Voltage-Clamp Protocol:
 - To Isolate L-type Calcium Currents ($I_{Ca,L}$):
 - Hold the cell at a holding potential of -40 mV to inactivate T-type and sodium channels.
 - Apply depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments for 200 ms).
 - To Isolate T-type Calcium Currents ($I_{Ca,T}$):
 - Hold the cell at a holding potential of -90 mV.
 - Apply depolarizing voltage steps (e.g., from -90 mV to -20 mV in 10 mV increments for 200 ms).
- Data Acquisition: Record calcium currents using a patch-clamp amplifier and appropriate data acquisition software.
- **Oxodipine** Application: Perfuse the recording chamber with the external solution containing increasing concentrations of **Oxodipine** (e.g., 1 nM to 10 μ M). Allow 2-3 minutes for the drug to equilibrate at each concentration.
- Data Analysis:
 - Measure the peak current amplitude at each voltage step in the absence and presence of **Oxodipine**.
 - Construct current-voltage (I-V) relationship curves.
 - Plot the percentage of current inhibition against the logarithm of the **Oxodipine** concentration and fit the data with a Hill equation to determine the IC₅₀ value.





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- 3. Inhibition of L-type Ca^{2+} channels in portal vein myocytes by the enantiomers of oxodipine - PubMed [pubmed.ncbi.nlm.nih.gov]
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